molecular formula C27H29NO3 B066295 1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one CAS No. 188591-61-9

1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one

Cat. No. B066295
M. Wt: 415.5 g/mol
InChI Key: LRXIEGZMKNGPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as BHPP and is a derivative of piperidine.

Mechanism Of Action

The mechanism of action of BHPP is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways involved in inflammation, oxidative stress, and cell proliferation. BHPP has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.

Biochemical And Physiological Effects

BHPP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, BHPP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses.

Advantages And Limitations For Lab Experiments

One of the main advantages of BHPP is its potent anti-inflammatory and antioxidant properties. This makes it an ideal candidate for the treatment of various inflammatory and oxidative stress-related conditions. However, one of the main limitations of BHPP is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on BHPP. One of the main areas of research is the development of novel formulations that can improve its solubility and bioavailability. Furthermore, the potential use of BHPP in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research. Additionally, the potential use of BHPP in the treatment of various types of cancer is also an area of interest.
Conclusion:
In conclusion, BHPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Furthermore, BHPP has been shown to exhibit potent antioxidant and neuroprotective effects. While there are limitations to its use in vivo, the potential therapeutic benefits of BHPP make it an area of active research for future drug development.

Synthesis Methods

The synthesis of BHPP involves the reaction of 4-benzyloxybenzaldehyde with 4-hydroxy-4-phenylpiperidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of BHPP as a white crystalline solid.

Scientific Research Applications

BHPP has been extensively studied for its potential therapeutic properties. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. Furthermore, BHPP has been shown to exhibit potent antioxidant and neuroprotective effects.

properties

CAS RN

188591-61-9

Product Name

1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one

Molecular Formula

C27H29NO3

Molecular Weight

415.5 g/mol

IUPAC Name

2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-(4-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C27H29NO3/c1-21(28-18-16-27(30,17-19-28)24-10-6-3-7-11-24)26(29)23-12-14-25(15-13-23)31-20-22-8-4-2-5-9-22/h2-15,21,30H,16-20H2,1H3

InChI Key

LRXIEGZMKNGPLB-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O

synonyms

1-(4-BENZYLOXYPHENYL)-2-(4-HYDROXY-4-PHENYL-1-PIPERIDYL)PROPAN-1-ONE

Origin of Product

United States

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